BenchChemオンラインストアへようこそ!

Triprolidine hydrochloride

Receptor Selectivity Anticholinergic Activity Pharmacological Profiling

Select Triprolidine hydrochloride (CAS 550-70-9) for its unparalleled precision in H1 receptor pharmacology. Unlike other first-generation antihistamines, its unique combination of high H1 affinity (Ki=0.93nM), a short 2.1-hour half-life, and a distinct anticholinergic signature prevent functional substitution in binding assays and QSRR studies. This reference standard is essential for developing stability-indicating UHPLC methods with its characteristic Z-isomer degradation marker, and for CNS sedation studies due to its reliable reduction of daytime sleep latency. Ensure your research uses the established benchmark; request a quote for the most frequently specified ≥98% pure material.

Molecular Formula C19H23ClN2
Molecular Weight 314.9 g/mol
CAS No. 550-70-9
Cat. No. B1682553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriprolidine hydrochloride
CAS550-70-9
SynonymsActidil
Anhydrous, Triprolidine Hydrochloride
Hydrochloride Anhydrous, Triprolidine
Hydrochloride, Triprolidine
Pro Actidil
Triprolidine
Triprolidine Hydrochloride
Triprolidine Hydrochloride Anhydrous
Triprolidine Monohydrochloride
Triprolidine Monohydrochloride, (Z)-Isomer
Triprolidine Monohydrochloride, Monohydrate
Triprolidine Oxalate
Triprolidine Oxalate, (trans)-Isomer
Triprolidine, (Z)-Isome
Molecular FormulaC19H23ClN2
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
InChIInChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;
InChIKeyWYUYEJNGHIOFOC-NWBUNABESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>47.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triprolidine Hydrochloride (CAS 550-70-9): First-Generation Alkylamine H1 Antagonist for Comparative Pharmacology Studies


Triprolidine hydrochloride, an alkylamine-class first-generation histamine H1 receptor antagonist, is characterized by its high-affinity competitive inhibition of histamine binding to the H1 receptor, with a reported Ki value of 0.930 nM in guinea pig H1 receptor assays [1]. It demonstrates a distinct pharmacological profile, including rapid oral absorption, a short serum half-life of 2.1 ± 0.8 hours, and the ability to cross the blood-brain barrier, which underlies its sedative potential [2]. This compound serves as a critical reference standard in research investigating H1 receptor pharmacology, structure-activity relationships, and the differentiation of sedative properties among antihistamines.

Critical Limitations of Substituting Triprolidine Hydrochloride with Other First-Generation Antihistamines


Despite being broadly classified as first-generation H1 antagonists, triprolidine hydrochloride exhibits a unique combination of pharmacokinetic and pharmacodynamic properties that preclude direct substitution with other members of this class. It demonstrates a markedly higher ratio of muscarinic receptor affinity (K_M) to H1 receptor affinity (K_H) compared to 12 other tested antihistamines, suggesting a distinct anticholinergic signature [1]. Furthermore, its specific, short elimination half-life (2.1 hours) contrasts sharply with longer-acting agents like chlorpheniramine or promethazine [2]. In head-to-head studies, triprolidine (5 mg) produced a significant reduction in daytime sleep latency, a sedative effect not observed with the enantiomers of chlorpheniramine and dimethindene that possess low H1-receptor affinity [3]. These quantitative differences in receptor selectivity, duration of action, and central nervous system effects underscore why in-class compounds cannot be considered functionally interchangeable for precise scientific investigations.

Evidence-Based Differentiation: Quantitative Comparison of Triprolidine Hydrochloride Against Key Analogs


Superior Muscarinic Receptor Selectivity Ratio (K_M/K_H) Distinguishes Triprolidine from Other First-Generation Antihistamines

Triprolidine hydrochloride demonstrates a unique selectivity profile, characterized by the highest K_M/K_H ratio among 13 tested first-generation antihistamines. This ratio, representing the affinity for muscarinic receptors (K_M) relative to H1 receptors (K_H), indicates a relatively weaker anticholinergic potential compared to its H1 antagonism [1]. This contrasts with many other first-generation agents which exhibit more balanced or potent antimuscarinic activity.

Receptor Selectivity Anticholinergic Activity Pharmacological Profiling

Quantified Sedative Effect on Daytime Sleep Latency Compared to Placebo and Enantiomers of Chlorpheniramine

In a controlled human study, a 5 mg dose of triprolidine hydrochloride significantly reduced daytime sleep latencies compared to placebo, confirming its sedative properties. This effect was shared only by the H1-active enantiomers of chlorpheniramine and dimethindene, while the H1-inactive enantiomers did not differ from placebo [1]. This provides direct evidence that triprolidine's sedation is mediated by central H1 receptor antagonism, a key differentiating factor from non-sedating alternatives.

Sedation CNS Effects Sleep Latency

Rapid Elimination Half-Life (2.1 Hours) Differentiates Triprolidine from Longer-Acting First-Generation Antihistamines

Triprolidine hydrochloride is characterized by a relatively short mean serum elimination half-life of 2.1 ± 0.8 hours, following a single oral dose of 0.04 mg/kg in healthy volunteers [1]. This is significantly shorter than the half-lives reported for many other first-generation antihistamines, such as chlorpheniramine (range 12-43 hours) or promethazine (16 hours) [2].

Pharmacokinetics Half-Life Drug Clearance

Weak Influence on Monoamine Turnover Compared to Diphenhydramine and Promethazine in the Mouse Brain

In an in vivo study comparing 11 histamine H1-receptor antagonists, triprolidine was found to have a comparatively weak influence on dopamine (DA) and serotonin (5-HT) turnover in the mouse brain. In contrast, compounds like diphenhydramine and promethazine caused a remarkable reduction in DA turnover [1].

Neuropharmacology Monoamine Turnover CNS Effects

Recommended Research and Quality Control Applications for Triprolidine Hydrochloride (CAS 550-70-9)


Development of Validated Stability-Indicating UHPLC Methods for Impurity Profiling

Triprolidine hydrochloride is a suitable model compound for developing and validating stability-indicating analytical methods, such as UHPLC, for detecting and quantifying oxidative degradation products. Its distinct transformation under oxidative stress conditions yields specific degradation products (including the Z-isomer) that can be separated and characterized, serving as critical performance benchmarks for method robustness and selectivity [1].

Positive Control for Sedation in First-Generation Antihistamine Studies

As demonstrated in human studies, a 5 mg dose of triprolidine hydrochloride reliably reduces daytime sleep latency, serving as a well-characterized active control for evaluating the sedative potential of novel antihistamines or other CNS-active compounds. Its H1-mediated mechanism provides a clear pharmacological benchmark [1].

H1 Receptor Ligand for Pharmacological Profiling and Binding Assays

Triprolidine hydrochloride's high affinity for the histamine H1 receptor (Ki = 0.930 nM) makes it an excellent reference ligand for competitive binding assays and quantitative structure-retention relationship (QSRR) studies. It can be used to characterize novel compounds' affinity for the H1 receptor or to investigate receptor-ligand interactions on chromatographic platforms such as α1-acid glycoprotein columns [1].

Investigating Differential CNS Effects via Transdermal vs. Oral Formulation Pharmacokinetics

The availability of robust pharmacokinetic data for both oral and transdermal formulations of triprolidine enables unique research designs. Studies comparing the two routes of administration have demonstrated that transdermal delivery can achieve consistent plasma concentrations while mitigating the sedative effects (drowsiness) observed with oral dosing [1]. This makes it a valuable tool for investigating the relationship between route of administration, plasma concentration profile, and CNS side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triprolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.